Vanadium tetrakis(dimethylamide) - 19824-56-7

Vanadium tetrakis(dimethylamide)

Catalog Number: EVT-338143
CAS Number: 19824-56-7
Molecular Formula: C10H30N5V
Molecular Weight: 227.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vanadium tetrakis(dimethylamide), also known as tetrakis(dimethylamido)vanadium(IV), is a homoleptic metal amide complex with the chemical formula V(N(CH₃)₂)₄. [] It is a versatile precursor for synthesizing various vanadium-containing materials, including vanadium oxides, vanadium nitrides, and other vanadium compounds. [, , , , ] V(N(CH₃)₂)₄ has garnered significant interest in materials science due to its high volatility, enabling its use in gas-phase deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). [, , ]

Synthesis Analysis
  • Titanium-Silicon-Nitride (Ti-Si-N): V(N(CH₃)₂)₄ reacts with silanes to produce Ti-Si-N materials, which exhibit enhanced mechanical properties and thermal stability compared to pure TiN or Si₃N₄. [] These materials are used as hard coatings in various applications, including cutting tools, bearings, and microelectronics. []
Molecular Structure Analysis

V(N(CH₃)₂)₄ possesses a tetrahedral molecular geometry, with the vanadium atom at the center and the four dimethylamide ligands situated at the vertices. [] Gas-phase electron diffraction studies and single-crystal X-ray diffraction analysis have confirmed its tetrahedral structure. [] The nitrogen atoms of the dimethylamide ligands are nearly trigonal planar, indicating sp² hybridization. []

Reactions with Oxygen Sources:

V(N(CH₃)₂)₄ reacts with oxygen sources, such as water (H₂O) and ozone (O₃), to yield vanadium oxide thin films. [, , ] The specific vanadium oxide phase obtained depends on the deposition temperature, oxygen partial pressure, and post-deposition annealing conditions. [, ]

Reactions with Ammonia:

Reacting V(N(CH₃)₂)₄ with ammonia (NH₃) produces vanadium nitride (VNx) thin films. [, ] This reaction is often carried out in a plasma-enhanced ALD process to achieve high-quality films at low deposition temperatures. [, ]

Reactions with Silanes:

V(N(CH₃)₂)₄ reacts with silanes, such as silane (SiH₄), to generate titanium-silicon-nitride (Ti-Si-N) materials. [] This reaction proceeds through a complex mechanism involving the formation of aminosilanes and amide hydride intermediates. []

Ligand Exchange:

The dimethylamide ligands in V(N(CH₃)₂)₄ can readily undergo exchange reactions with other ligands, such as oxygen or nitrogen-containing species. [] This ligand exchange process is crucial for the formation of vanadium oxides, vanadium nitrides, and other vanadium compounds. [, , , ]

Reductive Elimination:

V(N(CH₃)₂)₄ can undergo reductive elimination reactions, where the vanadium center is reduced and a new bond is formed between the ligands. [] This process is observed in the reaction with silanes, leading to the formation of aminosilanes and the reduction of vanadium. []

Chemical Reactions Analysis
  • Air Sensitivity: V(N(CH₃)₂)₄ is highly air-sensitive and readily decomposes upon exposure to air. []
  • Moisture Sensitivity: It is also moisture-sensitive and undergoes hydrolysis in the presence of water. []
  • Thermal Stability: V(N(CH₃)₂)₄ is thermally stable under inert conditions but can decompose at elevated temperatures. []

Thin Film Deposition:

  • Vanadium Oxides: V(N(CH₃)₂)₄ serves as a precursor for depositing various vanadium oxide phases, including VO₂, V₂O₅, V₆O₁₃, and V₃O₇, via ALD and CVD techniques. [, , , ] These vanadium oxides find applications in numerous fields, such as:

    • Energy Storage: Vanadium oxides, particularly VO₂ and V₂O₅, are promising cathode materials for lithium-ion batteries due to their high theoretical capacity and excellent cycling stability. [, ]
    • Smart Windows: VO₂ exhibits a reversible semiconductor-to-metal transition at a specific temperature, enabling its use in smart windows that can dynamically control solar heat gain. []
    • Sensors: Vanadium oxides are utilized in gas sensors for detecting various gases, such as oxygen, hydrogen, and nitrogen oxides, due to their sensitivity to changes in the surrounding atmosphere. []
  • Vanadium Nitrides: V(N(CH₃)₂)₄ is employed as a precursor for depositing VNx thin films via plasma-enhanced ALD. [, ] These VNx films have potential applications in:

    • Diffusion Barriers: VNx serves as an effective diffusion barrier in microelectronics due to its high melting point, excellent chemical stability, and low electrical resistivity. [, ]
    • Hard Coatings: VNx possesses high hardness and wear resistance, making it suitable for protective coatings on cutting tools and other mechanical components. []
Physical and Chemical Properties Analysis
  • Appearance: V(N(CH₃)₂)₄ is a dark green liquid. []
  • Volatility: It exhibits high volatility, making it suitable for gas-phase deposition techniques. [, , ]
  • Solubility: V(N(CH₃)₂)₄ is soluble in common organic solvents such as diethyl ether, hexane, and toluene. [, ]

Titanium Tetrakis(dimethylamide)

Compound Description: Titanium tetrakis(dimethylamide) (Ti(NMe2)4) is a titanium-based metalorganic precursor frequently employed in chemical vapor deposition (CVD) processes for synthesizing thin films, notably titanium nitride (TiN). Its structural similarity to vanadium tetrakis(dimethylamide) makes it a useful comparative compound when investigating reactivity and deposition characteristics. [, , ]

Relevance: Titanium tetrakis(dimethylamide) shares a near-identical structure with vanadium tetrakis(dimethylamide), differing only in the central metal atom. Both possess four dimethylamide ligands tetrahedrally coordinated to the metal center. This structural resemblance makes their chemical behavior and applications in material science comparable, allowing researchers to draw insights from one compound to understand the other better. [, , ]

Zirconium Tetrakis(dimethylamide)

Compound Description: Zirconium tetrakis(dimethylamide) (Zr(NMe2)4) serves as a precursor for synthesizing zirconium-containing materials, often through CVD methods. Like its titanium and vanadium counterparts, it is volatile and reactive, making it suitable for thin-film deposition. []

Relevance: Belonging to the same group (group 4) in the periodic table as titanium, zirconium also forms a tetrakis(dimethylamide) complex analogous to vanadium tetrakis(dimethylamide). These group 4 metal complexes are structurally homologous, exhibiting similar reactivity with silanes and contributing to the formation of metal-silicon-nitride materials. []

Hafnium Tetrakis(dimethylamide)

Compound Description: Hafnium tetrakis(dimethylamide) (Hf(NMe2)4) is utilized as a precursor in atomic layer deposition (ALD) processes, primarily for creating hafnium oxide (HfO2) thin films. These films find applications in microelectronics due to their desirable dielectric properties. [, ]

Relevance: Completing the group 4 tetrakis(dimethylamide) series alongside titanium and zirconium, hafnium tetrakis(dimethylamide) further emphasizes the structural trend within this group. All four compounds - including vanadium tetrakis(dimethylamide) - share the tetrahedral arrangement of dimethylamide ligands around the central metal atom, making them closely related in terms of structure and coordination chemistry. [, , ]

Tetrakis(ethylmethylamino)vanadium

Compound Description: Tetrakis(ethylmethylamino)vanadium (TEMAV) acts as a widely employed precursor in the ALD of vanadium oxide (VOx) thin films. Its volatility and controllable reactivity make it suitable for producing uniform and conformal films with applications in electronics and energy storage. [, , , , , , , , ]

Relevance: While not strictly identical in structure to vanadium tetrakis(dimethylamide), tetrakis(ethylmethylamino)vanadium belongs to the same class of vanadium amides. The ethylmethylamino ligands in TEMAV replace the dimethylamino ligands in vanadium tetrakis(dimethylamide), maintaining the tetrahedral coordination geometry around the central vanadium atom. This close structural similarity results in similar reactivity patterns and applications in material science. [, , , , , , , , ]

Tetrakis(diethylamido)vanadium

Compound Description: Tetrakis(diethylamido)vanadium is utilized in the ALD of vanadium nitride (VNx) thin films, serving as a barrier material in microelectronic devices. []

Relevance: Similar to tetrakis(ethylmethylamino)vanadium, tetrakis(diethylamido)vanadium showcases the versatility of vanadium amides as precursors in ALD processes. The substitution of dimethylamino ligands in vanadium tetrakis(dimethylamide) with diethylamido ligands retains the tetrahedral structure, indicating their close relationship within vanadium coordination chemistry. []

Properties

CAS Number

19824-56-7

Product Name

Vanadium tetrakis(dimethylamide)

IUPAC Name

dimethylazanide;vanadium(4+)

Molecular Formula

C10H30N5V

Molecular Weight

227.25 g/mol

InChI

InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

PALZAXLZULBBHA-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.